8-(4-乙酰哌嗪-1-基)-3-甲基-7-(3-苯基丙基)嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

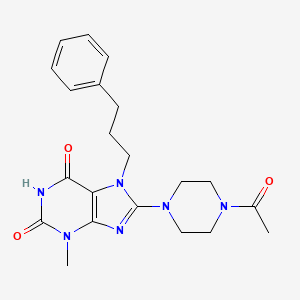

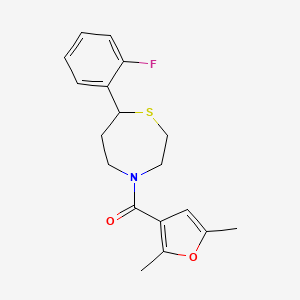

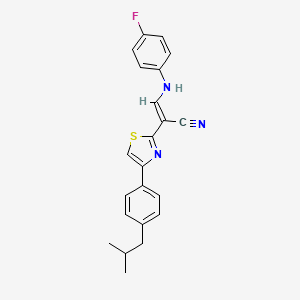

The compound 8-(4-Acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a novel molecule that falls within the category of arylpiperazinylalkyl purine derivatives. These compounds have been synthesized and evaluated for their potential pharmacological activities, particularly targeting serotoninergic and dopaminergic receptors. The presence of a purine-2,4-dione nucleus is a common feature among these molecules, and it has been observed that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system can significantly influence receptor affinity and selectivity .

Synthesis Analysis

The synthesis of related arylpiperazinylalkyl purine derivatives involves the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. This method has been utilized to create a variety of compounds, including albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. The reaction has also been extended to 1,4-diacetyl-3,6-dimethylpiperazine-2,5-dione, leading to derivatives of 2-methyl-3-phenylserine. The mechanism and stereochemistry of these reactions have been explored, with the isolation of specific intermediates such as cis 1-acetyl-3-isobutylidene-piperazine-2,5-dione .

Molecular Structure Analysis

The molecular structure of these compounds, particularly the purine derivatives, is crucial for their interaction with biological targets. Docking studies have shown that the substituent at the 7-position is essential for receptor affinity, especially towards 5-HT1A and 5-HT7 receptors. The structure-activity relationships indicate that specific configurations and substituents can enhance the binding to these receptors, which is important for the potential antidepressant and anxiolytic-like activities of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant for understanding their chemical properties and potential modifications. The condensation reactions used in their synthesis allow for the introduction of various substituents, which can alter the molecules' pharmacological profile. The reactions are also indicative of the compounds' reactivity and can be used to predict further chemical transformations that these molecules might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these purine derivatives are influenced by their molecular structure. The presence of the arylpiperazinylalkyl moiety, in particular, has been associated with anticancer activity in related compounds. These properties are important for the solubility, stability, and overall bioavailability of the compounds. The derivatives have been biologically evaluated for their anticancer activity on selected cancer cell lines, with some showing high tumor-targeting selectivity and effectiveness against various cancer cell lines .

科学研究应用

药用化学中的嘌呤衍生物

嘌呤衍生物在药用化学中扮演着重要的角色,作为针对不同生物途径的多种药物的结构基础。这些化合物对于设计嘌呤利用酶 (PUEs) 抑制剂至关重要,PUEs 在核苷酸代谢中至关重要,并与癌症、疟疾和自身免疫性疾病等疾病有关。对嘌呤衍生物(如用于糖尿病治疗的 DPP4 抑制剂利格列汀)进行特异性和灵敏性检测方法的开发凸显了它们在药物研究和开发中的重要性 (Rode & Tajne, 2021)。

基于抗体的检测方法

嘌呤衍生物的多功能性不仅限于治疗应用,还包括诊断和分析用途。为环境和食品分析开发的基于抗体的检测方法证明了嘌呤衍生物在各种检测中用作标记或靶标的潜力。这些方法对于检测污染物并确保食品和环境样品的安全性至关重要 (Fránek & Hruška, 2018)。

生物修复和环境应用

生物修复研究突出了微生物过程降解或转化嘌呤衍生物的潜力,为减轻环境污染提供了一种可持续的方法。专注于降解途径和分解嘌呤类除草剂(如阿特拉津)所涉及的微生物酶的研究强调了科学研究在解决生态挑战中的作用 (Fan & Song, 2014)。

属性

IUPAC Name |

8-(4-acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-15(28)25-11-13-26(14-12-25)20-22-18-17(19(29)23-21(30)24(18)2)27(20)10-6-9-16-7-4-3-5-8-16/h3-5,7-8H,6,9-14H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKWEIFWJFGJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-acetylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)